biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that combines the structural features of biphenyl and dibenzoazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. One common approach is the Huisgen 1,3-dipolar cycloaddition, where 10,11-dihydro-5H-dibenzo[b,f]azepine is reacted with aromatic azides in the presence of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a co-catalyst in a DMF-water mixture .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Jones reagent or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepine ring.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is not fully understood. it is believed to interact with molecular targets such as receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve binding to specific sites on the target molecules, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound with similar chemical properties.
Iminodibenzyl: Another related compound with potential biological activities.
Uniqueness
Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is unique due to the combination of biphenyl and dibenzoazepine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H21NO |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H21NO/c29-27(24-18-14-21(15-19-24)20-8-2-1-3-9-20)28-25-12-6-4-10-22(25)16-17-23-11-5-7-13-26(23)28/h1-15,18-19H,16-17H2 |
InChI Key |
NWVNLEPLCLYRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.